molecular formula C14H12BrNO3S B3460138 5-(4-Bromobenzoyl)-2-methylbenzene-1-sulfonamide CAS No. 5915-49-1

5-(4-Bromobenzoyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B3460138
CAS No.: 5915-49-1
M. Wt: 354.22 g/mol
InChI Key: LXWPULOZYZRWDT-UHFFFAOYSA-N
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Description

5-(4-Bromobenzoyl)-2-methylbenzene-1-sulfonamide is an organic compound that features a bromobenzoyl group attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzoyl)-2-methylbenzene-1-sulfonamide typically involves the acylation of a benzene derivative with a bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzoyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), temperature (room temperature to 80°C)

    Oxidation: Potassium permanganate, solvents (e.g., water, acetone), temperature (room temperature to 60°C)

    Reduction: Lithium aluminum hydride, solvents (e.g., ether, tetrahydrofuran), temperature (0°C to room temperature)

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 5-(4-Bromobenzoyl)-2-carboxybenzene-1-sulfonamide

    Reduction: 5-(4-Bromobenzoyl)-2-methylbenzene-1-sulfonyl alcohol

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzoyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activities. The sulfonamide moiety can interact with sulfonamide-binding proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzoyl chloride
  • 4-Bromobenzoic acid
  • 5-(4-Bromobenzoyl)benzofuran-5-yl derivatives

Uniqueness

5-(4-Bromobenzoyl)-2-methylbenzene-1-sulfonamide is unique due to the presence of both a bromobenzoyl group and a sulfonamide moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

5-(4-bromobenzoyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-9-2-3-11(8-13(9)20(16,18)19)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWPULOZYZRWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360493
Record name 5-(4-Bromobenzoyl)-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5915-49-1
Record name 5-(4-Bromobenzoyl)-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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